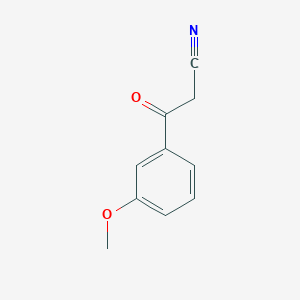
3-(3-Methoxyphenyl)-3-oxopropanenitrile
Cat. No. B1361121
Key on ui cas rn:
21667-60-7
M. Wt: 175.18 g/mol
InChI Key: HWXOHKGATNULJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04007194
Procedure details


To a solution consisting of 40 parts of α-cyano-3-oxo-1-cyclohexen-1-acetamide in 125 parts by volume of dimethylformamide, in an atmosphere of nitrogen, is added dropwise, over a period of 10-15 minutes, 40 parts of dimethylformamide diethyl acetal. After the reaction mixture is stirred at room temperature for about 18 hours, 10 parts of water is added and the organic solvents are removed by distillation under reduced pressure. The residual oily product is extracted with dilute aqueous sodium hydroxide and the extract is washed several times with chloroform, then filtered to remove he small amount of insoluble material. Neutralization of the alkaline solution by the addition of dilute hydrochloric acid results in precipitation of the product, which is purified by recrystallization from aqueous acetone to afford 2,3,5,6,7,8-hexahydro-3,8-dioxo-4-isoquinolinecarboni=trile, melting above 290°. It is further characterized by ultraviolet absorption maxima at about 227, 232, 279 and 324 mμ with molecular extinction coefficients of 17,900, 16,000, 13,000 and 6,800, respectively, and by infrared absorption peaks, in potassium bromide, at about 2.87, 2.97, 4.48, 5.92, 6.03, 6.07, 6.23 and 6.45 μ and also by nuclear magnetic resonance peaks, in deutero=pyridine, at approximately 1.92, 2.58, 2.97, and 8.72 parts per million.
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
α-cyano-3-oxo-1-cyclohexen-1-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:3]([C:7]1CC[CH2:10][C:9](=[O:13])[CH:8]=1)C(N)=O)#N.C[N:15]([CH3:18])C=O.C(O[CH:22]([O:26][CH2:27][CH3:28])N(C)C)C>O>[CH3:22][O:26][C:27]1[CH:28]=[C:8]([C:9]([CH2:10][C:18]#[N:15])=[O:13])[CH:7]=[CH:3][CH:1]=1
|
Inputs


Step One
[Compound]
|
Name
|
40
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
α-cyano-3-oxo-1-cyclohexen-1-acetamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(C(=O)N)C1=CC(CCC1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(N(C)C)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the reaction mixture is stirred at room temperature for about 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise, over a period of 10-15 minutes
|
|
Duration
|
12.5 (± 2.5) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solvents are removed by distillation under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residual oily product is extracted with dilute aqueous sodium hydroxide
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract is washed several times with chloroform
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove he small amount of insoluble material
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Neutralization of the alkaline solution by the addition of dilute hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results in precipitation of the product, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by recrystallization from aqueous acetone
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
